methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate
Overview
Description
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.17222752 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Antihypertensive Activity : Novel pyridine derivatives, including ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, have been synthesized with anticipated antihypertensive activity (Kumar & Mashelker, 2006).
Insecticidal Activity : Pyridine derivatives have shown significant insecticidal activity against cowpea aphid, indicating their potential as environmentally friendly pest control agents (Bakhite et al., 2014).
Antimicrobial Activity : Synthesized thiazoles and their fused derivatives, including pyrido and thieno derivatives, have demonstrated antimicrobial activities against various bacterial and fungal isolates, showcasing their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Tumor Cell Selectivity : Certain thiophene derivatives have exhibited pronounced anti-proliferative activity with significant tumor cell selectivity, presenting a promising avenue for cancer treatment research (Thomas et al., 2017).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Research has focused on developing novel synthetic pathways for pyridine and related heterocyclic compounds, enhancing the toolbox available for medicinal chemistry and drug discovery (Koza et al., 2013).
Structural Studies : Studies on the crystal structures of anticonvulsant enaminones have provided insights into their molecular conformations and hydrogen bonding, which are critical for understanding their biological activities (Kubicki et al., 2000).
Properties
IUPAC Name |
methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-5-33-21-12-7-6-11-19(21)24-20(14-27)25(28-17(3)23(24)26(31)32-4)34-15-22(30)29-18-10-8-9-16(2)13-18/h6-13,24,28H,5,15H2,1-4H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLJDDLKYOJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC(=C3)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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